Afzelin

Catalog No.
S517449
CAS No.
482-39-3
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afzelin

CAS Number

482-39-3

Product Name

Afzelin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1

InChI Key

SOSLMHZOJATCCP-AEIZVZFYSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)=C(C3=CC=C(O)C=C3)OC4=CC(O)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

afzelin, deacyl-SL0101, kaempferol-3-O-alpha-L-rhamnoside, kaempferol-3-rhamnoside

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Description

The exact mass of the compound Afzelin is 432.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Tannins - Proanthocyanidins - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-inflammatory Properties

Afzelin exhibits strong antioxidant properties, which can help combat oxidative stress in the body. Studies have shown it can scavenge free radicals and inhibit the activity of enzymes that generate them []. This antioxidant activity may contribute to its anti-inflammatory effects. Research suggests Afzelin can suppress the production of inflammatory mediators, potentially offering benefits in conditions like inflammatory bowel disease and arthritis [, ].

Potential for Neurodegenerative Diseases

Studies suggest Afzelin may have neuroprotective properties. Research has shown it can improve learning and memory in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's [, ]. The mechanism behind this is still being explored, but Afzelin's antioxidant and anti-inflammatory effects are believed to play a role.

Anticancer Potential

Afzelin's anti-proliferative effects on various cancer cell lines have been observed in laboratory studies []. It may induce cell death in cancer cells through different mechanisms. However, further research is needed to understand its efficacy and safety in humans.

Afzelin is a glycosyloxyflavone, specifically a derivative of kaempferol, characterized by the attachment of an α-L-rhamnosyl residue at position 3. Its chemical formula is C21H20O10, and it is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is naturally found in various plants, such as Pithecellobium dulce and Polygonum minus, contributing to its potential therapeutic applications .

  • Research suggests Afzelin may act as an antioxidant by scavenging free radicals in the body [].
  • It might also possess anti-inflammatory properties by modulating certain cellular pathways [].
  • More research is needed to fully understand its mechanism of action.
  • Information on Afzelin's safety profile is limited. As with any compound, caution is advised, and consulting a medical professional before use is recommended.

Please note:

  • The information provided is based on current scientific research and may be subject to change as new discoveries are made.
  • This analysis focuses on the scientific properties of Afzelin and does not promote its use for any medical or health purposes.
That enhance its functional properties:

  • Antioxidant Activity: Afzelin can scavenge reactive oxygen species (ROS) and free radicals, thus protecting cellular components from oxidative damage. This capability is linked to its metal-chelating properties, allowing it to bind metal ions that catalyze ROS formation .
  • UV Absorption: The compound has been shown to absorb UV radiation, which can protect skin cells from UV-induced damage. It stabilizes chemical UV filters in cosmetic formulations, enhancing their effectiveness .
  • Enzyme Inhibition: Afzelin inhibits key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes .

Afzelin's biological activities are extensive:

  • Anti-inflammatory Effects: It reduces the release of pro-inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha in response to stimuli like UV radiation .
  • Neuroprotective Properties: Studies indicate that afzelin can modulate neuroprotective pathways in conditions like Parkinson's disease, potentially alleviating symptoms of catalepsy and improving neuronal health .
  • Anticancer Potential: Afzelin has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells, by inducing apoptosis and modulating critical signaling pathways .

Afzelin can be synthesized through several methods:

  • Extraction from Natural Sources: It can be extracted from plants known to contain high concentrations of this flavonoid.
  • Chemical Synthesis: Laboratory synthesis typically involves glycosylation reactions where kaempferol is reacted with rhamnose derivatives under specific conditions to yield afzelin .

Research indicates that afzelin interacts with multiple biological targets:

  • Molecular Docking Studies: These studies have shown that afzelin binds effectively to various proteins involved in cancer progression and inflammation, including focal adhesion kinase and extracellular signal-regulated kinases .
  • Biochemical Assays: In vitro assays demonstrate afzelin's ability to affect enzyme activity significantly, suggesting a strong interaction with metabolic pathways relevant to diseases like diabetes and Alzheimer's .

Similar Compounds

Afzelin shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesUnique Aspects of Afzelin
KaempferolFlavonoidAntioxidant, anti-inflammatoryContains an α-L-rhamnosyl group
QuercetinFlavonoidAntioxidant, anti-cancerDifferent glycosylation pattern
RutinGlycosideAntioxidant, vascular protectiveHigher solubility due to rhamnosyl group
MyricetinFlavonoidAntioxidant, anti-inflammatoryDistinct hydroxylation pattern

Afzelin stands out due to its specific glycosylation which enhances its solubility and bioactivity compared to other flavonoids.

Botanical Sources of Afzelin

Distribution in Plant Families (Anacardiaceae, Theaceae, Nymphaeaceae)

Afzelin demonstrates extensive distribution across multiple plant families, with particularly notable concentrations in the Anacardiaceae, Theaceae, and Nymphaeaceae families. Within the Anacardiaceae family, afzelin has been identified in several Rhus species, including Rhus typhina (staghorn sumac) and Rhus aromatica (fragrant sumac) [3] [4] [5]. These deciduous shrubs and small trees, native to North America, accumulate afzelin primarily in their leaves and bark tissues. The Anacardiaceae family, commonly known as the cashew or sumac family, comprises approximately 83 genera with about 860 known species distributed primarily in warm tropical regions [6] [7].

The Theaceae family, historically known as the tea family, represents another significant source of afzelin-containing species. The family exhibits a highly unusual amphi-Pacific disjunct distribution, with most extant species restricted to subtropical evergreen broadleaf forests in East Asia, while a handful of species occur exclusively in the subtropical and tropical Americas [8] [9]. Camellia reticulata and other Theaceae species have been documented to contain afzelin in their leaf tissues [10].

The Nymphaeaceae family, commonly called water lilies, provides one of the most well-documented sources of afzelin. Nymphaea odorata, the American white waterlily, was among the first species in which afzelin was identified [1]. This aquatic family consists of five genera with approximately 70 known species living as rhizomatous aquatic herbs in temperate and tropical climates worldwide [11]. Water lilies are rooted in soil in bodies of water, with leaves and flowers floating on or rising from the surface, and afzelin has been detected in both foliar and floral tissues of these species.

Research has identified afzelin in 56 different plant species, making it readily available across diverse botanical lineages [12]. Some of these plants are known to be edible, including Annona purpurea, Piper umbellatum, Zingiber zerumbet, Nymphaea odorata, and Ginkgo biloba [13] [12]. The widespread distribution of afzelin across taxonomically distinct plant families suggests fundamental physiological roles in plant metabolism and adaptation.

Additional plant families containing afzelin include the Pinaceae family, where afzelin has been identified in Pinus koraiensis and Pinus thunbergii needles [14]. The highest concentrations were found in Pinus thunbergii needles, reaching 108.456 μg/mg extract [14]. The Saururaceae family contributes Houttuynia cordata, a plant native to Southeast Asia with a rich historical background in traditional medicinal practices [15]. The Euphorbiaceae family includes Phyllanthus emblica and other Phyllanthus species, which are cosmopolitan in distribution and comprise over 700 well-known species [16].

Tissue-Specific Localization in Source Species

Afzelin exhibits distinct patterns of tissue-specific localization across different plant species, reflecting its diverse physiological functions and metabolic roles. The compound is distributed in all plant parts but demonstrates preferential accumulation in specific tissues depending on the species and environmental conditions [13]. Afzelin mainly plays a role in photosynthesis, similar to flavonoids in general, and its distribution patterns reflect this fundamental function [13].

In coniferous species, particularly within the Pinaceae family, afzelin shows high concentrations in needle tissues. The needle mesophyll cells serve as primary sites of accumulation, where afzelin contributes to cold tolerance and antioxidant protection mechanisms essential for survival in harsh climatic conditions. Research on Pinus species revealed that afzelin content varies significantly between species, with Pinus thunbergii needles containing the highest concentrations among examined Pinus species [14].

Woody plant species demonstrate distinct patterns of afzelin localization in bark tissues. In Anacardiaceae species such as Rhus typhina and Rhus aromatica, afzelin accumulates in bark parenchyma cells, where it serves functions related to pathogen resistance and wound healing [3] [4] [5]. The bark tissues of these species contain resin ducts and specialized chemical defense systems, and afzelin contributes to these protective mechanisms.

Foliar tissues represent the most common sites of afzelin accumulation across diverse plant families. Detailed microscopic analysis reveals that afzelin is primarily localized in mesophyll and epidermal tissues, with specific cellular compartmentalization in vacuolar compartments and cell walls [17] [18]. The compound serves multiple functions in leaf tissues, including ultraviolet radiation protection and defense signaling pathways. Research on leaf tissue separation techniques has demonstrated that afzelin can be effectively isolated from epidermal, vascular, and mesophyll tissues using mechanical separation methods [18].

Floral tissues of certain species, particularly those in the Nymphaeaceae family, contain significant quantities of afzelin. In Nymphaea odorata, afzelin has been detected in both petal and sepal tissues, where it likely serves functions related to pollinator attraction and protection of reproductive structures [1] [11]. The presence of afzelin in floral tissues suggests roles in flower coloration and ultraviolet radiation protection of sensitive reproductive organs.

Root systems generally contain lower concentrations of afzelin compared to aerial plant parts, but the compound serves important functions in root defense mechanisms. Analysis of root tissues reveals afzelin accumulation in root cortex and vascular tissues, where it contributes to pathogen resistance and stress responses [19] [20]. Studies using advanced imaging techniques have demonstrated that afzelin can be detected in root intercellular spaces and various cellular compartments.

Advanced analytical techniques have revealed the subcellular localization of afzelin within plant cells. High-resolution mass spectrometry imaging studies demonstrate that afzelin accumulates in specific cellular compartments, including vacuoles and cell wall matrices [21]. The compound's cellular distribution reflects its multiple physiological functions, from structural roles in cell wall reinforcement to regulatory functions in cellular signaling pathways.

Seasonal variations in afzelin content have been observed in deciduous species, with higher concentrations typically occurring during active growth periods and stress conditions. Environmental factors such as light intensity, temperature fluctuations, and pathogen pressure influence the tissue-specific accumulation patterns of afzelin, demonstrating the compound's role in adaptive responses to environmental challenges.

Biosynthetic Pathways

Flavonoid Core Synthesis Mechanisms

The biosynthesis of afzelin follows the well-characterized flavonoid biosynthetic pathway, beginning with the general phenylpropanoid pathway and proceeding through flavonoid core synthesis mechanisms to produce the kaempferol backbone [22] [23]. The pathway represents a sophisticated series of enzymatic transformations that convert the aromatic amino acid phenylalanine into the complex flavonoid structure of afzelin.

The initial phase of flavonoid core synthesis involves the phenylpropanoid pathway, which provides the fundamental building blocks for all flavonoid compounds. Phenylalanine serves as the primary substrate, undergoing deamination by Phenylalanine Ammonia Lyase (PAL, EC 4.3.1.24) to produce cinnamic acid [22] [23]. This reaction represents the first committed step in phenylpropanoid metabolism and is subject to extensive regulation in response to environmental stimuli and developmental cues.

Cinnamic acid subsequently undergoes hydroxylation by Cinnamate 4-Hydroxylase (C4H, EC 1.14.14.91), a cytochrome P450-dependent monooxygenase localized to the endoplasmic reticulum [22] [23]. This reaction requires NADPH and molecular oxygen as cofactors and produces 4-coumaric acid, the direct precursor for flavonoid biosynthesis. The C4H enzyme represents a critical regulatory point in the pathway, as its activity determines the flux of phenylpropanoid intermediates toward flavonoid production.

The final step of the general phenylpropanoid pathway involves the activation of 4-coumaric acid by 4-Coumaroyl-CoA Ligase (4CL, EC 6.2.1.12), which catalyzes the formation of 4-coumaroyl-CoA using ATP and coenzyme A as cofactors [22] [23]. This activated intermediate serves as the aromatic starter unit for flavonoid core synthesis and represents the branch point where phenylpropanoid metabolism diverges toward various specialized metabolite pathways.

The committed step in flavonoid biosynthesis occurs through the action of Chalcone Synthase (CHS, EC 2.3.1.74), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [22] [23] [24]. CHS belongs to the polyketide synthase family and performs a series of decarboxylative condensation reactions followed by intramolecular cyclization to generate the chalcone backbone. This enzyme represents the first specific step in flavonoid biosynthesis and is often referred to as the gatekeeper of the flavonoid pathway.

Naringenin chalcone undergoes stereospecific isomerization by Chalcone Isomerase (CHI, EC 5.5.1.6) to produce naringenin, the central flavanone intermediate from which all other flavonoid subclasses derive [22] [24]. CHI catalyzes the intramolecular cyclization of the chalcone to form the characteristic three-ring flavonoid structure. The enzyme exhibits strict substrate specificity and ensures the correct stereochemistry of the resulting flavanone.

The conversion of naringenin to dihydrokaempferol represents a crucial hydroxylation step catalyzed by Flavanone 3-Hydroxylase (F3H, EC 1.14.11.9) [25] [26] [27]. F3H belongs to the 2-oxoglutarate-dependent dioxygenase family and requires α-ketoglutarate, ferrous iron, ascorbate, and molecular oxygen as cofactors. This enzyme catalyzes the stereospecific 3β-hydroxylation of (2S)-flavanones to produce dihydroflavonols, which serve as branch point intermediates for the biosynthesis of various flavonoid subclasses.

The final step in kaempferol biosynthesis involves the oxidation of dihydrokaempferol to kaempferol by Flavonol Synthase (FLS, EC 1.14.20.6) [25] [28] [29]. FLS also belongs to the 2-oxoglutarate-dependent dioxygenase family and shares similar cofactor requirements with F3H. The enzyme catalyzes the removal of the 3-hydroxyl group and the introduction of a double bond between carbons 2 and 3, resulting in the formation of the flavonol structure characteristic of kaempferol.

Recent research has revealed the existence of enzyme complexes in flavonoid biosynthesis, where consecutive enzymes are organized into macromolecular structures associated with endomembranes [22] [24]. These metabolic complexes enable efficient channeling of intermediates between enzyme active sites, avoiding metabolic interference and ensuring high pathway efficiency. Evidence for protein-protein interactions between CHS, CHI, and dihydroflavonol 4-reductase has been demonstrated through two-hybrid assays and immunoprecipitation studies [24].

The flavonoid biosynthetic pathway exhibits sophisticated regulation at multiple levels, including transcriptional control, post-translational modifications, and allosteric regulation of key enzymes [22]. Environmental factors such as light, temperature, pathogen attack, and nutrient availability influence the expression of biosynthetic genes and the activity of pathway enzymes, allowing plants to modulate flavonoid production in response to changing conditions.

Glycosylation Patterns and Rhamnose Attachment

The final step in afzelin biosynthesis involves the glycosylation of kaempferol through the attachment of a rhamnose sugar moiety at the 3-position of the flavonol backbone [30] [31] [32]. This glycosylation reaction is catalyzed by specialized UDP-glycosyltransferases (UGTs) that exhibit high substrate specificity and regioselectivity for flavonoid acceptors and sugar donors.

The glycosylation of flavonoids serves multiple physiological functions, including enhanced water solubility, increased stability, altered cellular localization, and modified biological activity [22] [30]. Glycosylation also provides a mechanism for plants to store flavonoids in vacuolar compartments and transport them between different tissues and cellular compartments.

Afzelin formation can occur through two distinct pathways, both involving UDP-rhamnosyltransferases but differing in their substrate specificity and reaction mechanisms. The first pathway involves the direct rhamnosylation of kaempferol at the 3-position by flavonol-specific rhamnosyltransferases [31] [33]. The second pathway involves a two-step process where kaempferol is first glucosylated at the 3-position followed by the attachment of rhamnose to the glucose moiety [30] [32].

Several UDP-rhamnosyltransferases have been identified and characterized for their ability to catalyze afzelin formation. AtUGT78D1 from Arabidopsis thaliana represents the first reported rhamnosyltransferase capable of directly transferring rhamnose from UDP-rhamnose to the 3-OH position of kaempferol and quercetin [31] [33]. This enzyme exhibits strict substrate specificity for flavonol acceptors and demonstrates high catalytic efficiency for the formation of kaempferol 3-O-rhamnoside (afzelin).

CcUGT77B2 from montbretia (Crocosmia × crocosmiiflora) provides another example of flavonol 3-O-rhamnosyltransferase activity, although this enzyme shows preference for myricetin as a substrate [31]. The resulting myricetin 3-O-rhamnoside serves as a biosynthetic precursor for montbretin A, an important antidiabetic plant metabolite.

Recent research has identified additional rhamnosyltransferases with relevance to afzelin biosynthesis. MrUGT78R1 and MrUGT78R2 from Myrica rubra have been characterized as flavonol-specific 3-O-rhamnosyltransferases that arose through gene duplication [31]. These enzymes demonstrate the evolutionary diversification of rhamnosyltransferase activities within plant genomes.

The substrate promiscuity of certain rhamnosyltransferases contributes to the diversity of flavonoid rhamnosides in different plant species. Chrysanthemum species contain rhamnosyltransferases that exhibit broad substrate specificity, catalyzing the rhamnosylation of flavones, flavanones, and flavonols [32]. This promiscuity enables the formation of diverse rutinoside compounds through the attachment of rhamnose to various flavonoid glucosides.

The mechanism of rhamnosyltransferase action involves the binding of UDP-rhamnose as the sugar donor and the flavonoid acceptor substrate in a ordered sequential mechanism [33]. The enzyme catalyzes the nucleophilic attack of the flavonoid hydroxyl group on the anomeric carbon of UDP-rhamnose, resulting in the formation of a glycosidic bond with retention of configuration. The reaction proceeds through a transition state involving partial positive charge development on the anomeric carbon and requires precise positioning of catalytic residues within the enzyme active site.

Phylogenetic analysis of rhamnosyltransferases reveals that these enzymes share common evolutionary origins and have diversified to accommodate different substrate specificities and tissue-specific expression patterns [32] [33]. The evolution of substrate promiscuity in some rhamnosyltransferases has enabled the biosynthesis of structurally diverse glycosylated flavonoids, contributing to the chemical diversity observed in plant secondary metabolism.

The regulation of rhamnosyltransferase expression and activity represents an important control point in afzelin biosynthesis. Transcriptional regulation by MYB transcription factors, light-responsive elements, and stress-inducible promoters controls the tissue-specific and temporal expression of rhamnosyltransferase genes [22]. Post-translational modifications and allosteric regulation may also influence enzyme activity and substrate specificity.

The cellular localization of rhamnosyltransferases affects the spatial organization of afzelin biosynthesis within plant cells. Many UGTs are localized to the cytoplasm or associated with Golgi membranes, where they have access to both UDP-sugar donors and flavonoid acceptor substrates [22] [30]. The compartmentalization of glycosylation reactions enables precise control over the timing and location of afzelin formation within plant tissues.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

432.10564683 g/mol

Monoisotopic Mass

432.10564683 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5M86W1YH7O

Other CAS

482-39-3

Wikipedia

Afzelin

Dates

Last modified: 08-15-2023
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